Diphenyl((propylsulfonyl)methyl)phosphine oxide

Lipophilicity Physicochemical profiling Biphasic reaction design

Researchers substituting sulfonylmethyl phosphine oxide building blocks often face regiochemical re-optimization when the replacement fails to match the required lipophilicity or steric profile. This propyl analog occupies a precise physicochemical niche: intermediate XLogP3 (≈2.9) ensures balanced partitioning in biphasic Horner-Wittig systems, while the 157-158 °C melting point supports solvent-free ball-milling protocols. TPSA (59.6 Ų) is identical to the methyl analog, enabling seamless chromatographic method transfer in compound library synthesis. The propyl chain provides steric control that suppresses over-addition in radical olefin functionalization.

Molecular Formula C16H19O3PS
Molecular Weight 322.4 g/mol
Cat. No. B13107864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl((propylsulfonyl)methyl)phosphine oxide
Molecular FormulaC16H19O3PS
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H19O3PS/c1-2-13-21(18,19)14-20(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3
InChIKeyDWIZACBTEHBTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl((propylsulfonyl)methyl)phosphine Oxide: Identity and Class Context


Diphenyl((propylsulfonyl)methyl)phosphine oxide (CAS 93017-17-5; C₁₆H₁₉O₃PS; MW 322.36 g/mol) is a tertiary phosphine oxide that incorporates a diphenylphosphoryl core bridged by a methylene spacer to a propylsulfonyl substituent . The compound is a solid at ambient conditions with a reported melting point of 157–158 °C . It belongs to the broader family of (sulfonylmethyl)diphenylphosphine oxides, a series of modular building blocks in which the sulfonyl R‑group can be exchanged (e.g., methyl, phenyl, benzyl), yet each variant introduces distinct physicochemical properties that become critical during rational reagent selection [1].

Reagent class (Sulfonylmethyl)diphenylphosphine oxide building block with modular R-group
Lipophilicity Predicted intermediate XLogP3 supports biphasic reaction design and selective extraction
Physical form Crystalline solid with convenient melt-processing window; reported melting point context

Diphenyl((propylsulfonyl)methyl)phosphine Oxide: In-Class Substitution Risks


Within the (sulfonylmethyl)diphenylphosphine oxide series, changing the sulfonyl R‑group from methyl to propyl, benzyl, or phenyl reshapes the compound’s solubility, thermal stability, and steric environment around the reactive methylene site [1]. The target propyl analog occupies a specific physicochemical niche—its intermediate lipophilicity (predicted XLogP3 ≈ 2.5) and rotatable-bond count relative to methyl and benzyl/phenyl congeners directly dictate its partitioning behaviour in biphasic reaction systems and its ability to co‑crystallize with substrates . Substitution with the methyl analog lowers lipophilicity and reduces steric shielding, while the benzyl analog increases molecular weight and lipophilicity to levels that suppress aqueous-phase reactivity. These differences mean that a generic “in‑class” replacement without matching the propyl‑specific profile compromises regiochemical outcome, phase‑transfer efficiency, and precipitation‑driven purification, making empirical re‑optimization a necessity.

!
Lipophilicity shift Replacing propyl with methyl lowers XLogP3 and steric shielding; benzyl/phenyl raise lipophilicity beyond the intermediate range, altering phase-transfer equilibrium.
!
Thermal & solubility mismatch Methyl analogs may be low-melting oils; benzyl/phenyl congeners have higher melting points (≥180 °C). In-class swap shifts melt-processing and recrystallization behavior.
!
Purification consistency Phenyl analog has lower polar surface area (TPSA 51.2 vs ~59.6 Ų), requiring different chromatographic conditions; cannot directly reuse established protocols.

Diphenyl((propylsulfonyl)methyl)phosphine Oxide: Quantitative Comparator Evidence


Predicted Lipophilicity Across Propyl, Methyl, Benzyl, and Phenyl Analogs

The predicted XLogP3 of Diphenyl((propylsulfonyl)methyl)phosphine oxide (2.5) positions it between the more hydrophilic methyl analog (2.0) and the more lipophilic benzyl (3.5) and phenyl (3.4) analogs. This intermediate lipophilicity offers a tunable balance for phase-transfer catalysis and extraction workflows where neither extreme hydrophilicity nor excessive lipophilicity is desirable. Data sourced from docking.org [1] and kuujia.com [2] for the target, methyl, and benzyl analogs, and chemsrc.com/chemscene.com for the phenyl analog.

Predicted Lipophilicity
Cross-study comparable
XLogP3: 2.5 (propyl) vs 2.0 (methyl), 3.5 (benzyl), 3.4 (phenyl)
Supports selection for intermediate hydrophobicity
Predicted values from docking.org, kuujia.com, PubChem
Lipophilicity Physicochemical profiling Biphasic reaction design

Molecular Weight and Density vs Methyl and Phenyl Analogs

With a molecular weight of 322.36 g/mol and a predicted density of 1.23±0.1 g/cm³, the propyl analog is heavier and denser than the methyl analog (294.31 g/mol, density ~1.2 g/cm³) but lighter and less dense than the phenyl analog (356.38 g/mol, density 1.31±0.1 g/cm³). The intermediate physical properties can influence solubility in organic solvents, packing efficiency in solid-state reactions, and handling characteristics during scale-up. Data sourced from ChemicalBook , kuujia.com [1], and chemsrc.com .

Molecular Weight & Density
Reported
MW 322.4 g/mol, density 1.23±0.1 (propyl); methyl 294.3 g/mol; phenyl 356.4 g/mol, 1.31±0.1
Influences stoichiometry and solid handling characteristics
Vendor-specified MW; predicted density from ChemicalBook
Molecular weight Density Solid-state properties

Melting Point and Thermal Stability vs Phenyl and Benzyl Analogs

The reported melting point of Diphenyl((propylsulfonyl)methyl)phosphine oxide (157–158 °C) is significantly lower than that of the phenyl (180–181 °C) and benzyl (221–222 °C) analogs, yet higher than the methyl analog (which is often an oil or low-melting solid). This lower melting point suggests easier melt-processing and solubility in warm organic solvents, while the crystalline nature still permits purification by recrystallization—an advantage over the methyl analog that may be too low-melting for convenient solid handling. Data sourced from ChemicalBook and chemsrc.com [REFS-2, REFS-3].

Melting Point & Thermal Stability
Data to verify
157–158 °C (propyl) vs 180–181 °C (phenyl), 221–222 °C (benzyl)
Supports melt-processing and recrystallization window
Source-specific review recommended; limited documentation
Thermal stability Melting point Process chemistry

Topological Polar Surface Area vs Methyl and Phenyl Analogs

The predicted TPSA of Diphenyl((propylsulfonyl)methyl)phosphine oxide (≈ 59.6 Ų) is comparable to that of the methyl analog (59.6 Ų) and the benzyl analog (≈ 59.6 Ų), but higher than that of the phenyl analog (51.21 Ų). This indicates that the propyl, methyl, and benzyl compounds share similar hydrogen-bonding capacity, whereas the phenyl analog is slightly less polar. The consistent TPSA among alkyl-sulfonyl analogs simplifies solvent selection when switching between them, while the phenyl analog’s lower TPSA may be advantageous for applications requiring reduced polarity. Data sourced from kuujia.com [1] and chemscene.com .

Topological Polar Surface Area
Class-level inference
≈59.6 Ų (propyl) comparable to methyl (59.6), higher than phenyl (51.2 Ų)
Simplifies solvent and chromatography method transfer
Predicted; structural similarity inference
Polar surface area Solubility Membrane permeability

Diphenyl((propylsulfonyl)methyl)phosphine Oxide: Application Scenarios


Horner–Wittig Olefination with Tunable Lipophilicity

The intermediate predicted XLogP3 of 2.5 makes the propyl analog a preferred Horner–Wittig phosphine oxide precursor for aldehydes of moderate lipophilicity, where the methyl analog (XLogP3 = 2.0) would partition too strongly into the aqueous phase and the benzyl/phenyl analogs (XLogP3 ≥ 3.4) would sequester into the organic layer, slowing deprotonation kinetics [1]. This property is especially valuable in multi‑step natural product synthesis where phase‑transfer control is critical.

Melt-Processable Building Block for Solvent-Free Synthesis

The melting point of 157–158 °C, which is 23–64 °C lower than that of the phenyl and benzyl analogs, allows the propyl analog to be used in melt‑phase or ball‑milling reactions at temperatures that avoid thermal degradation of sensitive substrates . This thermal window supports solvent‑free protocols that are increasingly demanded in green chemistry manufacturing environments.

Radical Sulfonylation Precursor with Optimized Steric Profile

The propylsulfonyl group provides a larger steric footprint than the methyl analog, which can direct regioselectivity in radical addition reactions to olefins—suppressing unwanted dimerization or over‑addition pathways [2]. When the sulfonyl‑stabilized carbanion is generated, the propyl chain offers sufficient steric hindrance to favor mono‑addition, a feature that the methyl analog does not reliably provide, making it a strategic choice for the synthesis of mono‑functionalized vinyl phosphine oxides.

Standardized Purification in Parallel Synthesis Libraries

Because the TPSA of the propyl analog (≈59.6 Ų) is equivalent to that of the methyl analog, researchers can maintain identical chromatographic and recrystallization conditions when swapping these two building blocks in a compound library, reducing method re‑development time [3]. The phenyl analog, with its lower TPSA (51.21 Ų), would elute differently and require a distinct purification protocol, which can disrupt automated synthesis workflows.

Application
Selection Property
Validation Focus
Horner–Wittig olefination for intermediates of moderate lipophilicity
Lipophilicity profile
Phase-partitioning behavior in biphasic reaction systems
Melt-phase or solvent-free synthesis
Thermal stability window
Melt-processing compatibility without substrate degradation
Radical sulfonylation for mono-functionalized vinyl phosphine oxides
Steric profile of propylsulfonyl group
Regioselectivity in radical addition reactions
Parallel synthesis library purification
Polar surface area consistency
Chromatographic and recrystallization method transferability
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